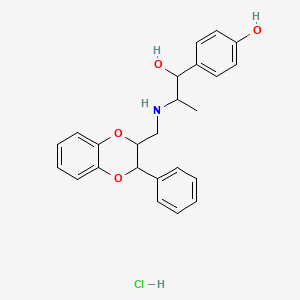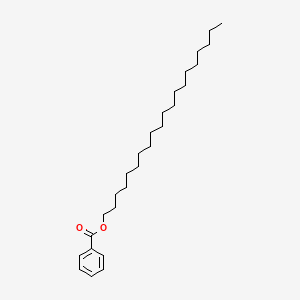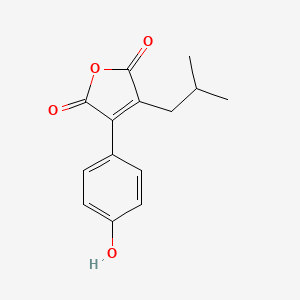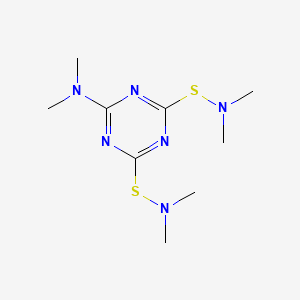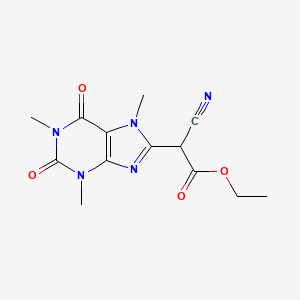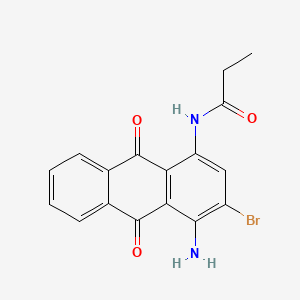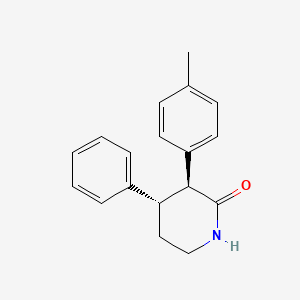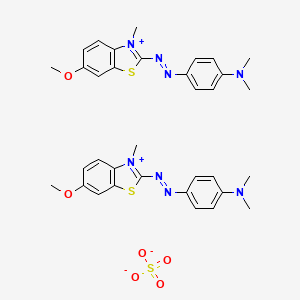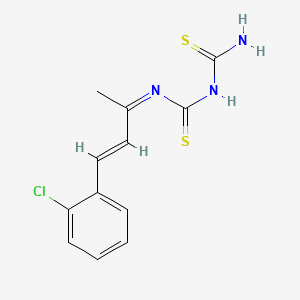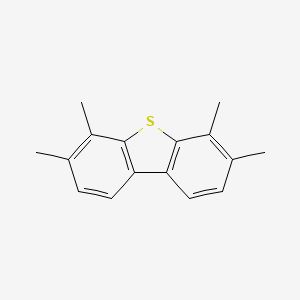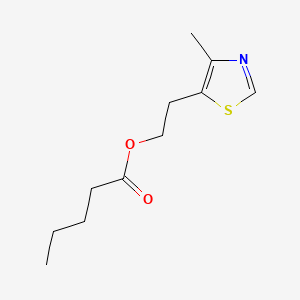
2-(4-Methylthiazol-5-yl)ethyl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylthiazol-5-yl)ethyl valerate is a chemical compound with the molecular formula C11H17NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate typically involves the reaction of 4-methylthiazole with ethyl valerate under specific conditions. One common method is the esterification reaction, where 4-methylthiazole is reacted with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles. These products have distinct properties and applications in different fields.
科学的研究の応用
2-(4-Methylthiazol-5-yl)ethyl valerate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl valerate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation by influencing the nitric oxide (NO) signaling pathway. The compound can increase NO production, which in turn activates the cyclic guanosine monophosphate (cGMP) pathway, leading to various physiological effects. Additionally, it can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and reduce the expression of pro-inflammatory cytokines via the nuclear factor kappa B (NF-κB) signaling pathway .
類似化合物との比較
2-(4-Methylthiazol-5-yl)ethyl valerate can be compared with other thiazole derivatives, such as:
2-(4-Methylthiazol-5-yl)ethyl butyrate: Similar in structure but with a different ester group, leading to variations in physical and chemical properties.
4-Methylthiazole: The parent compound, which lacks the ester group and has different reactivity and applications.
Thiazole: The core structure, which serves as a building block for various derivatives with diverse biological activities.
特性
CAS番号 |
94159-30-5 |
|---|---|
分子式 |
C11H17NO2S |
分子量 |
227.33 g/mol |
IUPAC名 |
2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-11(13)14-7-6-10-9(2)12-8-15-10/h8H,3-7H2,1-2H3 |
InChIキー |
YCFURYOJKUTCOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OCCC1=C(N=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


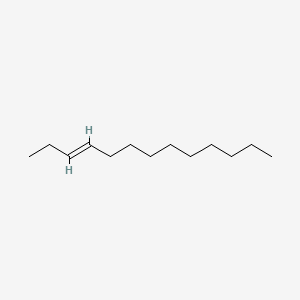

![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)

